3-{[(6,8-DICHLOROIMIDAZO[1,2-A]PYRIDIN-2-YL)METHYL]SULFANYL}-1-(TRIFLUOROMETHYL)-5,6,7,8-TETRAHYDRO-4-ISOQUINOLINECARBONITRILE
Overview
Description
3-{[(6,8-DICHLOROIMIDAZO[1,2-A]PYRIDIN-2-YL)METHYL]SULFANYL}-1-(TRIFLUOROMETHYL)-5,6,7,8-TETRAHYDRO-4-ISOQUINOLINECARBONITRILE is a complex organic compound that belongs to the class of imidazopyridine derivatives. These compounds are known for their diverse biological activities, including anticancer, antifungal, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(6,8-DICHLOROIMIDAZO[1,2-A]PYRIDIN-2-YL)METHYL]SULFANYL}-1-(TRIFLUOROMETHYL)-5,6,7,8-TETRAHYDRO-4-ISOQUINOLINECARBONITRILE involves multiple steps. The process typically starts with the treatment of 2-amino pyridine with 1,3-dichloroacetone to form 2-(chloromethyl)imidazo[1,2-a]pyridine. This intermediate undergoes nitration, followed by coupling with potassium phthalimide, reduction, and subsequent reactions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the synthesis likely involves similar steps as the laboratory methods, scaled up for industrial use. This would include the use of large-scale reactors, optimized reaction conditions, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-{[(6,8-DICHLOROIMIDAZO[1,2-A]PYRIDIN-2-YL)METHYL]SULFANYL}-1-(TRIFLUOROMETHYL)-5,6,7,8-TETRAHYDRO-4-ISOQUINOLINECARBONITRILE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions vary depending on the specific reaction but generally involve controlled temperatures and solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional hydroxyl groups, while substitution could introduce different alkyl or aryl groups.
Scientific Research Applications
3-{[(6,8-DICHLOROIMIDAZO[1,2-A]PYRIDIN-2-YL)METHYL]SULFANYL}-1-(TRIFLUOROMETHYL)-5,6,7,8-TETRAHYDRO-4-ISOQUINOLINECARBONITRILE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an anticancer agent due to its ability to inhibit cell proliferation.
Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Mechanism of Action
The mechanism of action of 3-{[(6,8-DICHLOROIMIDAZO[1,2-A]PYRIDIN-2-YL)METHYL]SULFANYL}-1-(TRIFLUOROMETHYL)-5,6,7,8-TETRAHYDRO-4-ISOQUINOLINECARBONITRILE involves its interaction with specific molecular targets and pathways. It is known to inhibit protein tyrosine kinases, DNA topoisomerase, and other enzymes crucial for cell proliferation. This inhibition leads to the disruption of cellular processes, ultimately causing cell death .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine derivatives: These compounds share a similar core structure and exhibit various biological activities.
Quinazoline derivatives: Known for their anticancer properties and ability to inhibit similar molecular targets.
Triazole derivatives: These compounds also show a wide range of biological activities, including antifungal and anticancer properties.
Uniqueness
What sets 3-{[(6,8-DICHLOROIMIDAZO[1,2-A]PYRIDIN-2-YL)METHYL]SULFANYL}-1-(TRIFLUOROMETHYL)-5,6,7,8-TETRAHYDRO-4-ISOQUINOLINECARBONITRILE apart is its unique combination of functional groups, which contribute to its potent biological activities and potential therapeutic applications.
Properties
IUPAC Name |
3-[(6,8-dichloroimidazo[1,2-a]pyridin-2-yl)methylsulfanyl]-1-(trifluoromethyl)-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13Cl2F3N4S/c20-10-5-15(21)17-26-11(8-28(17)7-10)9-29-18-14(6-25)12-3-1-2-4-13(12)16(27-18)19(22,23)24/h5,7-8H,1-4,9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQRKJNXHXHGOEF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=C(N=C2C(F)(F)F)SCC3=CN4C=C(C=C(C4=N3)Cl)Cl)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13Cl2F3N4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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